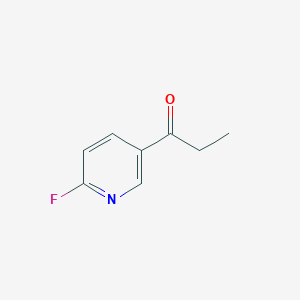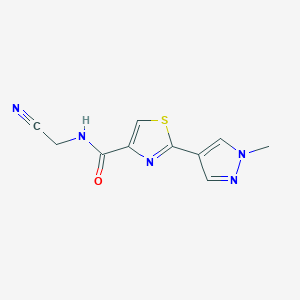![molecular formula C11H16O3 B2936294 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one CAS No. 1440962-12-8](/img/structure/B2936294.png)
8,11-Dioxadispiro[3.2.47.24]tridecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,11-Dioxadispiro[3.2.47.24]tridecan-2-one is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . This compound is characterized by its unique spiro structure, which includes two oxygen atoms and a ketone group. It is primarily used for research purposes and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one typically involves the formation of the spiro structure through a series of organic reactions. One common method includes the use of cyclization reactions where a precursor molecule undergoes intramolecular reactions to form the spiro compound . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound is less common due to its primary use in research. . These methods ensure high purity and consistency required for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
8,11-Dioxadispiro[3.2.47.24]tridecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The spiro structure allows for substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the replacement of hydrogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
8,11-Dioxadispiro[3.2.47.24]tridecan-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study spiro structures and their reactivity.
Biology: The compound can be used in biochemical assays to understand enzyme interactions with spiro compounds.
Medicine: Research into potential therapeutic applications, such as drug design and development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
8,11-Dioxadispiro[3.2.4.2]tridecan-2-one: A similar compound with slight variations in the spiro structure.
8,11-Dioxadispiro[3.2.4⁷.2⁴]tridecan-2-one: Another variant with different positioning of the spiro rings.
Uniqueness
8,11-Dioxadispiro[3.2.47.24]tridecan-2-one is unique due to its specific spiro structure, which provides distinct chemical and biological properties. This uniqueness makes it valuable for research applications where specific interactions with molecular targets are required .
Propriétés
IUPAC Name |
8,11-dioxadispiro[3.2.47.24]tridecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-9-7-10(8-9)1-3-11(4-2-10)13-5-6-14-11/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDRCIGJTJWCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CC(=O)C3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide](/img/structure/B2936213.png)
![4'-{[(3-methoxyphenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B2936214.png)

![N-cyclohexyl-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2936217.png)
![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B2936221.png)
![Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B2936222.png)


![4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2936225.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride](/img/structure/B2936226.png)

![N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2936229.png)

![4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2936234.png)
